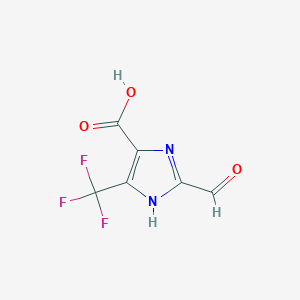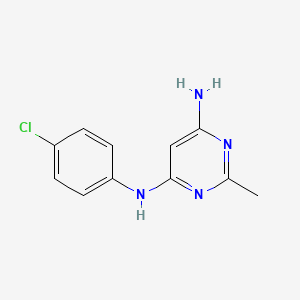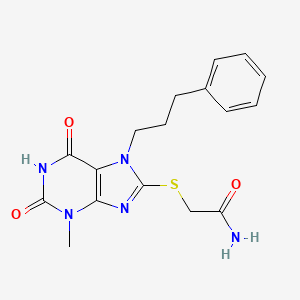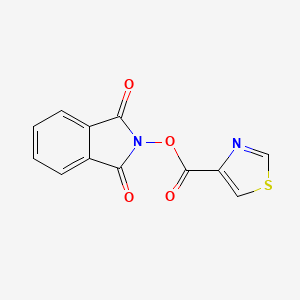
N-(2,3-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also contains a trifluoromethyl group (-CF3), which is known for its strong electron-withdrawing properties . The compound also has a benzyl group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could have a significant impact on the compound’s properties, as this group is highly electronegative and can influence the distribution of electron density in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the pyridine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could participate in reactions involving halogens .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Agrochemical Industry
The trifluoromethylpyridine core of the compound is a key structural motif in active agrochemical ingredients . It’s used in the synthesis of crop protection products, particularly for its physicochemical properties that contribute to the efficacy of pesticides. The demand for such derivatives is high due to their role in protecting crops from pests.
Pharmaceutical Development
Compounds with the trifluoromethyl group, like our subject compound, are part of several pharmaceutical products . They are used in the development of new medications due to their unique properties, which can enhance biological activity and physical stability of the drugs.
Antitumor Activity
This compound has been evaluated for its antiproliferative activities against various human tumor cell lines . The presence of the trifluoromethyl group is a common strategy to increase the efficacy of antitumor drugs, making this compound a valuable candidate for further research in cancer treatment.
Synthetic Chemistry
The compound serves as a scaffold for downstream derivatization towards new molecules . Its structure allows for the synthesis of a wide range of derivatives, which can be used to create novel compounds with potential applications in medicinal chemistry and other fields.
Biological Studies
The trifluoromethyl group and the dichlorophenyl ring are often found in compounds with significant biological activities . These include antimicrobial, neuroprotective, and antioxidant properties, making the compound a useful tool in biological research.
Material Science
Derivatives of this compound could be used in the development of new materials, such as liquid crystal materials . The structural properties of the compound make it suitable for applications that require precise molecular interactions, such as in the creation of supramolecular structures.
Molecular Docking Studies
The compound can be used in molecular docking studies to explore potential interactions with various protein targets . This is crucial in the design of new drugs, as it helps predict the binding affinity and activity of the compound against specific biological targets.
Chemical Intermediate
It acts as an intermediate in the synthesis of other important compounds, including insecticides and herbicides . This highlights its versatility and importance in the chemical industry.
Mécanisme D'action
Target of Action
The primary target of this compound is the ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and immune response.
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme . This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination status of its substrates.
Biochemical Pathways
The inhibition of USP7 can affect multiple biochemical pathways. As USP7 is involved in the regulation of several key proteins such as p53, PTEN, and MDM2, its inhibition can lead to the stabilization of these proteins, thereby influencing pathways related to cell cycle control, apoptosis, and DNA damage response .
Pharmacokinetics
The compound’s trifluoromethyl group is a common feature in many pharmaceuticals and is known to improve metabolic stability and increase lipophilicity, which could enhance bioavailability .
Result of Action
The compound exhibits antiproliferative activity against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . The inhibition of USP7 and the subsequent changes in cellular pathways can lead to the arrest of cell cycle progression and induction of apoptosis, thereby inhibiting tumor cell proliferation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-15-4-1-5-16(17(15)22)26-18(28)14-3-2-10-27(19(14)29)11-12-6-8-13(9-7-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWACRDHYJGSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)
![N-(3-cyanophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2361017.png)
![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)





![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)
![5-(4-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2361028.png)

